Cas no 871550-54-8 (N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 871550-54-8
- EN300-26613124
- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
- Z27678104
-
- インチ: 1S/C22H23N3O4S2/c1-29-18-7-8-19-20(15-18)30-22(23-19)24-21(26)17-9-12-25(13-10-17)31(27,28)14-11-16-5-3-2-4-6-16/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,23,24,26)/b14-11+
- InChIKey: JWBPXZXOYHVGLW-SDNWHVSQSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NC2=NC3C=CC(=CC=3S2)OC)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 457.11299857g/mol
- 同位素质量: 457.11299857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- XLogP3: 3.6
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613124-0.05g |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide |
871550-54-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamideに関する追加情報
N-(6-Methoxy-1,3-Benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide: A Comprehensive Overview
The compound with CAS No 871550-54-8, known as N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzothiazole ring, a piperidine moiety, and a sulfonyl group. These structural features contribute to its unique pharmacokinetic properties and potential therapeutic applications.
Recent studies have highlighted the potential of this compound as a modulator of specific biological targets, particularly in the context of inflammatory diseases and cancer. The benzothiazole moiety, a well-known scaffold in drug discovery, plays a crucial role in enhancing the compound's bioavailability and stability. Meanwhile, the piperidine ring and sulfonyl group contribute to its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. These findings underscore the importance of rational drug design in optimizing molecular properties for therapeutic use.
One of the most intriguing aspects of this compound is its ability to inhibit key enzymes involved in inflammation and cell proliferation. For instance, research has demonstrated its potential as a cyclooxygenase (COX) inhibitor, which could make it a candidate for treating conditions such as arthritis and other inflammatory disorders. Additionally, its activity against certain kinases suggests its potential role in anticancer therapy. These findings are supported by recent in vitro and in vivo studies that have evaluated its efficacy and safety profiles.
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times, making this compound more accessible for preclinical studies. Furthermore, the incorporation of green chemistry principles in its synthesis has minimized environmental impact, aligning with current trends toward sustainable drug development.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its purity and structural integrity, which are critical for ensuring reproducible biological activity. Additionally, computational modeling studies have provided insights into its three-dimensional structure and binding affinities with target proteins, further enhancing our understanding of its mechanism of action.
In terms of pharmacokinetics, this compound exhibits favorable absorption profiles in preclinical models, suggesting potential suitability for oral administration. Its metabolic stability has also been evaluated using liver microsomes and cytochrome P450 assays, revealing limited susceptibility to rapid clearance. These properties are advantageous for developing drugs with once-daily dosing regimens.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic properties while maintaining or enhancing its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from the laboratory to clinical trials. If successful, this compound could represent a novel therapeutic option for patients suffering from chronic inflammatory diseases or certain types of cancer.
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide (CAS No 871550-54-8) stands at the forefront of innovative drug discovery. Its unique chemical structure, combined with promising biological activity and favorable pharmacokinetic profiles, positions it as a compelling candidate for future therapeutic interventions. As research continues to unfold, this compound has the potential to make significant contributions to the field of medicinal chemistry and beyond.
871550-54-8 (N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide) Related Products
- 2172213-43-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid)
- 1236302-59-2(4-(nitromethyl)oxane)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)
- 1495237-21-2(Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-)
- 1805499-71-1(Ethyl 3-chloro-5-(difluoromethoxy)benzoate)
- 254882-17-2(O1-tert-butyl O2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate)
- 62479-72-5(Formaldoxime trimer hydrochloride)
- 1325304-52-6(7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one)
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 1782051-01-7(3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)




